molecular formula C19H19N3O2 B5495038 N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

Cat. No. B5495038
M. Wt: 321.4 g/mol
InChI Key: HFDGETGHXOTVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide, also known as CPI-455, is a small molecule that has been developed as a potent and selective inhibitor of the histone methyltransferase G9a. This molecule has shown promising results in preclinical studies for the treatment of cancer and other diseases, making it an important area of research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is based on its ability to selectively inhibit the activity of G9a. This enzyme is responsible for the methylation of lysine residues on histones and other proteins, which can have a profound effect on gene expression and cellular function. By blocking G9a activity, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. The molecule has also been shown to be selective for G9a, with minimal activity against other histone methyltransferases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide for lab experiments is its high potency and selectivity for G9a. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of the molecule is its relatively complex synthesis, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide and related compounds. These include:
1. Further optimization of the molecule to improve its potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the molecule in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Investigation of the role of G9a in other diseases, such as neurological disorders and autoimmune diseases.
4. Development of new assays and screening methods to identify additional inhibitors of G9a and other histone methyltransferases.
5. Exploration of the potential of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide as a tool for studying epigenetic regulation and gene expression in basic research.

Synthesis Methods

The synthesis of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-N-cyclopropyl-3-nitrobenzamide to form the corresponding arylboronic acid. This is followed by a Suzuki coupling reaction with 1-methyl-1H-imidazole-2-boronic acid to generate the desired intermediate, which is then reduced with palladium on carbon to yield N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide.

Scientific Research Applications

N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the area of epigenetic regulation. The molecule has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in many types of cancer and is associated with poor prognosis. By blocking G9a activity, N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.

properties

IUPAC Name

N-cyclopropyl-3-(furan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-10-9-20-18(21)13-22(16-7-8-16)19(23)15-5-2-4-14(12-15)17-6-3-11-24-17/h2-6,9-12,16H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGETGHXOTVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=CC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.